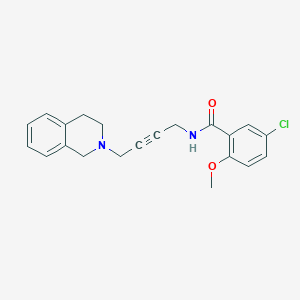

![molecular formula C17H18N4O5S B2802939 N-(2,2-二甲氧基乙基)-3-甲基-6-(3-硝基苯基)咪唑[2,1-b][1,3]噻唑-2-甲酰胺 CAS No. 852135-58-1](/img/structure/B2802939.png)

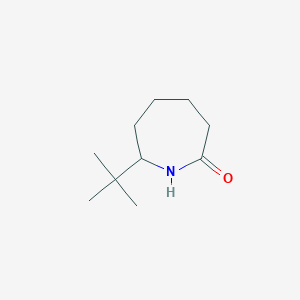

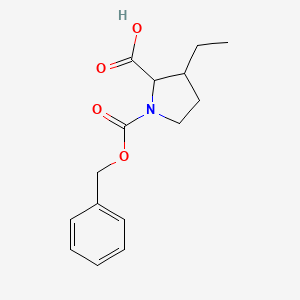

N-(2,2-二甲氧基乙基)-3-甲基-6-(3-硝基苯基)咪唑[2,1-b][1,3]噻唑-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[2,1-b]thiazoles are a class of nitrogen-containing fused heterocyclic small molecules . They are architecturally complex molecules frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .

Synthesis Analysis

A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazoles is complex due to the presence of multiple heteroatoms and fused rings . These molecules are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .Chemical Reactions Analysis

The synthesis of imidazo[2,1-b]thiazoles involves a catalyst-free microwave-assisted procedure . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .科学研究应用

抗癌应用

咪唑并[2,1-b][1,3]噻唑类化合物已表现出作为抗肿瘤剂的潜力。例如,国家癌症研究所对源自这些化合物的胍基腙进行测试,发现它们能抑制线粒体呼吸链的复合物 III,诱导某些癌细胞系凋亡(Andreani 等人,2005 年)。另一项研究合成了对癌细胞 (5RP7) 和非癌细胞 (F2408) 具有细胞毒性作用的衍生物,突出了增强抗癌活性至关重要的构效关系(Meriç 等人,2008 年)。

抗菌和抗结核活性

咪唑并[2,1-b][1,3]噻唑衍生物也因其抗菌特性而受到研究。一项研究开发了噻唑和咪唑 N-(4-硝基苯基)-7-甲基-5-芳基-嘧啶-6-甲酰胺衍生物,显示出对多种细菌和真菌的显着抗菌活性,以及显着的抗氧化活性(Dhiman 等人,2015 年)。另一项研究工作导致合成了咪唑并[2,1-b][1,3,4]噻二唑衍生物,证明了其对结核分枝杆菌 H37Rv 菌株的体外抗结核活性,为开发新的结核病治疗方法提供了有希望的途径(Patel 等人,2017 年)。

免疫和抗炎作用

一些咪唑并[2,1-b][1,3]噻唑已合成以研究其免疫学效应,显示通过 CD2 受体调节人 T 胰蛋白酶淋巴细胞的表达,表明在免疫系统调节中具有潜在应用(Harraga 等人,1994 年)。此外,从咪唑并[2,1-b]噻唑骨架衍生的新型甲酰胺因其抗炎和镇痛活性而受到探索,确定了具有显着细胞活力的化合物,并具有治疗炎症和疼痛的潜力(Soyer Can 等人,2021 年)。

未来方向

The future directions for the study of imidazo[2,1-b]thiazoles are promising. These compounds are attracting increasing attention in medicinal chemistry, drug design, and advanced materials due to their structural complexities . They are expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

作用机制

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes that rely on Coenzyme A.

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a decrease in the production of Coenzyme A. This affects various downstream metabolic processes, including fatty acid synthesis and degradation, pyruvate metabolism, and citric acid cycle.

Pharmacokinetics

The compound’s ADME properties have been predicted in silico

Result of Action

The result of the compound’s action is the inhibition of growth of Mycobacterium tuberculosis . The compound has shown significant activity against Mtb, with IC50 values in the low micromolar range . It’s worth noting that the compound showed selective inhibition of Mtb over a panel of non-tuberculous mycobacteria .

属性

IUPAC Name |

N-(2,2-dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O5S/c1-10-15(16(22)18-8-14(25-2)26-3)27-17-19-13(9-20(10)17)11-5-4-6-12(7-11)21(23)24/h4-7,9,14H,8H2,1-3H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTCGKWNVJBRFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC(OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

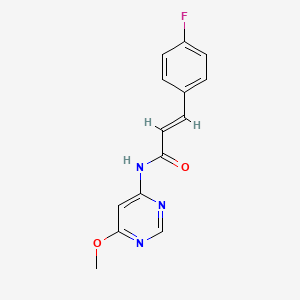

![6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2802864.png)

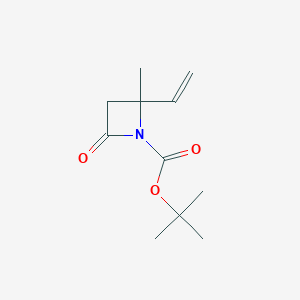

![N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide](/img/structure/B2802867.png)

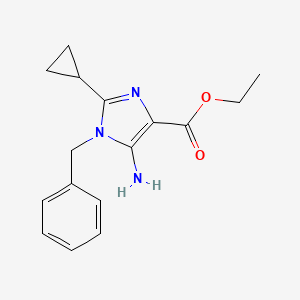

![ethyl 4-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2802870.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide](/img/structure/B2802879.png)